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Compound of Interest

Compound Name: 4-Bromo-1H-indazol-7-amine

Cat. No.: B1524614

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its
versatile biological activities.[1] As a fused bicyclic system composed of benzene and pyrazole
rings, it serves as a rigid and tunable template for designing ligands that interact with a wide
array of biological targets.[1] Its derivatives have demonstrated efficacy as anti-inflammatory,
analgesic, anti-HIV, and anti-cancer agents.[1]

Within this important class of compounds, 4-Bromo-1H-indazol-7-amine emerges as a
particularly valuable building block for drug development professionals. Its strategic placement
of three key functional groups—the indazole nitrogen atoms, a reactive bromine atom, and a
nucleophilic amine—provides a rich platform for chemical diversification. This guide offers a
senior application scientist's perspective on the core chemical properties, synthetic logic,
reactivity, and application of this potent intermediate.

Core Physicochemical Properties

4-Bromo-1H-indazol-7-amine is typically supplied as a solid powder.[2] Its fundamental
properties are summarized below, providing the foundational data required for experimental
design.
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Property Value Source(s)
CAS Number 1190319-80-2 [2]
Molecular Formula C7HeBrNs [3]
Molecular Weight 212.05 g/mol [2][3]
Physical Form Powder [2]

InChi Key CZHGKGRFBMFAFI- 2]

UHFFFAOYSA-N

Storage Room Temperature [2]

Synthetic Strategy: A Logic-Driven Approach

While specific, peer-reviewed synthetic protocols for 4-Bromo-1H-indazol-7-amine are not
extensively published, a robust and scalable synthesis can be logically derived from
established methodologies for structurally similar indazoles, such as the key intermediate for
the HIV capsid inhibitor, Lenacapavir.[4][5] The most effective strategies often involve late-
stage heterocycle formation, which allows for the precise installation of substituents on the
benzene ring precursor.

A plausible and efficient synthesis commences with a substituted benzonitrile, leveraging
regioselective bromination followed by cyclization with hydrazine. This approach is superior to
attempting to brominate the pre-formed indazole ring, which often leads to a mixture of
undesired regioisomers.[5]

Representative Synthetic Workflow

The following diagram illustrates a logical, two-step synthetic sequence. The causality behind
this workflow is rooted in controlling regioselectivity, a critical challenge in the synthesis of
polysubstituted heterocycles.
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Caption: A logical workflow for the synthesis of 4-Bromo-1H-indazol-7-amine.

Protocol Insights and Mechanistic Causality

+ Regioselective Bromination:
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o Choice of Precursor: Starting with a 2-aminobenzonitrile derivative allows the amino group
to direct the electrophilic bromination.

o Choice of Reagent: N-Bromosuccinimide (NBS) in the presence of a strong acid like
sulfuric acid is an effective and milder alternative to elemental bromine, often providing
higher yields and cleaner reactions by generating the Br+ electrophile in situ.[6] This
choice minimizes over-bromination and side reactions.[6] The reaction proceeds via
electrophilic aromatic substitution, with the position of bromination dictated by the directing
effects of the existing substituents.

e Indazole Ring Formation (Cyclization):

o Diazotization: The aromatic amine is first converted to a diazonium salt using sodium
nitrite and a strong acid (e.g., HCI) at low temperatures (0-5 °C). This is a classic and
reliable method for activating an amino group.

o Intramolecular Cyclization: The diazonium intermediate is highly reactive. In situ, it can
undergo an intramolecular cyclization, where the nitrile nitrogen attacks the diazonium
group, leading to the formation of the pyrazole ring fused to the benzene ring. This
reaction is often facilitated by a reducing agent to quench the diazonium salt and promote
ring closure. The final tautomerization yields the stable 1H-indazole product. This method
is a cornerstone of heterocyclic chemistry for its efficiency in constructing the indazole
core.

Chemical Reactivity and Derivatization Potential

The power of 4-Bromo-1H-indazol-7-amine as a building block lies in the orthogonal reactivity
of its functional groups. This allows for sequential, controlled modifications to build molecular
complexity.
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Caption: Key reaction pathways for derivatizing 4-Bromo-1H-indazol-7-amine.

e Reactions at the 7-Amino Group: The primary amine at the C7 position is a potent
nucleophile and a versatile functional handle.

o Acylation/Amidation: It readily reacts with acyl chlorides or activated carboxylic acids to
form amides, a common linkage in pharmaceutical agents.

o N-Alkylation: The amine can be alkylated using alkyl halides, providing access to
secondary and tertiary amines.
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o Diazotization (Sandmeyer Reaction): The amine can be converted into a diazonium salt,
which can then be displaced by a wide variety of substituents (e.g., -OH, -CN, -halogens),
offering another powerful route for diversification.

e Reactions at the 4-Bromo Group: The bromine atom at the C4 position is an ideal handle for
transition-metal-catalyzed cross-coupling reactions.

o Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the
introduction of diverse aryl or heteroaryl groups, enabling exploration of structure-activity
relationships (SAR) in this region of the molecule.

o Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing
for the introduction of various primary or secondary amines at the C4 position.

o Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple
bonds, which can serve as rigid linkers or be further functionalized.

Applications in Drug Discovery

The true value of 4-Bromo-1H-indazol-7-amine is realized in its application as a core
intermediate in the synthesis of complex, biologically active molecules. Its utility is exemplified
by the synthesis of analogues of Lenacapauvir, a first-in-class HIV capsid inhibitor.[5][7] The
synthesis of a key intermediate for this drug, 7-bromo-4-chloro-1H-indazol-3-amine,
underscores the industrial relevance of this substitution pattern.[4][8]

By providing three distinct points for modification, this scaffold allows medicinal chemists to
systematically tune a compound's properties, including:

o Potency: Maodifications can optimize interactions with the target protein.
o Selectivity: Fine-tuning the structure can reduce off-target effects.

» ADME Properties: Adjusting lipophilicity, polarity, and metabolic stability through
derivatization is crucial for developing a viable drug candidate.

Safety and Handling
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As with any laboratory chemical, proper handling of 4-Bromo-1H-indazol-7-amine is essential.
The following precautions are derived from standard safety data sheets (SDS).[3][9]

e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields or a face shield, and a lab coat.[9]

e Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation
and inhalation of dust.[3][9] Avoid contact with skin and eyes.[9]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

o First Aid:

[¢]

Skin Contact: Immediately wash with plenty of soap and water.[10]

[e]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do.[9]

[¢]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

[e]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[11]

Conclusion

4-Bromo-1H-indazol-7-amine is more than just a chemical reagent; it is a strategic tool for
innovation in drug discovery. Its well-defined physicochemical properties, logical synthetic
accessibility, and orthogonally reactive functional groups provide a robust platform for the rapid
generation of diverse chemical libraries. For researchers and scientists in pharmaceutical
development, mastering the chemistry of this scaffold opens the door to creating novel
therapeutics with precisely engineered properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1524614?utm_src=pdf-body
https://www.chemicalbook.com/msds/7-amino-4-bromo-1h-indazole.pdf
http://www.angenechemical.com/sds/316810-86-3.pdf
http://www.angenechemical.com/sds/316810-86-3.pdf
https://www.chemicalbook.com/msds/7-amino-4-bromo-1h-indazole.pdf
http://www.angenechemical.com/sds/316810-86-3.pdf
http://www.angenechemical.com/sds/316810-86-3.pdf
https://www.chemicalbook.com/msds/7-amino-4-bromo-1h-indazole.pdf
https://enamine.enamine.net/pub/msds?code=EN300-3250906&&senderid=0&&lang=en
http://www.angenechemical.com/sds/316810-86-3.pdf
https://enamine.enamine.net/pub/msds?code=EN300-3250906&&senderid=0&&lang=en
https://aksci.com/sds/V2314_SDS.pdf
https://www.benchchem.com/product/b1524614?utm_src=pdf-body
https://www.benchchem.com/product/b1524614?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

» 1. taylorandfrancis.com [taylorandfrancis.com]
e 2. 4-bromo-1H-indazol-7-amine | 1190319-80-2 [sigmaaldrich.com]
e 3. chemicalbook.com [chemicalbook.com]

e 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate
to Lenacapavir - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. mdpi.com [mdpi.com]
e 6. chemrxiv.org [chemrxiv.org]

e 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to
Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

o 8. researchgate.net [researchgate.net]

¢ 9. angenechemical.com [angenechemical.com]

¢ 10. enamine.enamine.net [enamine.enamine.net]
e 11. aksci.com [aksci.com]

¢ To cite this document: BenchChem. [Introduction: The Strategic Value of the Indazole
Nucleus]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1524614#4-bromo-1h-indazol-7-amine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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